molecular formula C11H14N2O3S B2382277 N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034237-90-4

N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2382277
CAS No.: 2034237-90-4
M. Wt: 254.3
InChI Key: NSMDOJHHQFSUIX-UHFFFAOYSA-N
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Description

N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: is a small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with a methoxy group and a tetrahydrothiophen-3-yl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Ether Formation: The tetrahydrothiophen-3-yl ether moiety can be introduced through nucleophilic substitution reactions involving tetrahydrothiophenol and an appropriate leaving group on the nicotinamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and tetrahydrothiophen-3-yl ether groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives of the nicotinamide core.

    Reduction: May yield reduced derivatives with altered functional groups.

    Substitution: May yield substituted derivatives with different functional groups replacing the methoxy or tetrahydrothiophen-3-yl ether moieties.

Scientific Research Applications

N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, or neuroprotective effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may modulate the activity of specific receptors, leading to altered cellular responses.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be compared with other similar compounds, such as:

    N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: A closely related compound with a similar structure but different substituents.

    N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Another related compound with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-methoxy-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-15-13-11(14)8-2-3-10(12-6-8)16-9-4-5-17-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMDOJHHQFSUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CN=C(C=C1)OC2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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